molecular formula C15H16N4O2S B2637432 N-(4-morpholinobut-2-yn-1-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1396573-55-9

N-(4-morpholinobut-2-yn-1-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2637432
CAS No.: 1396573-55-9
M. Wt: 316.38
InChI Key: YAQKBLXSUVHUPW-UHFFFAOYSA-N
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Description

N-(4-morpholinobut-2-yn-1-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research. This compound is part of the benzo[c][1,2,5]thiadiazole family, which is known for its strong electron-accepting properties and has been extensively studied for various applications, including photovoltaics, fluorescent sensors, and photocatalysts .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-morpholinobut-2-yn-1-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves the reaction of benzo[c][1,2,5]thiadiazole derivatives with morpholinobut-2-yn-1-ylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(4-morpholinobut-2-yn-1-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while reduction can produce reduced forms with altered functional groups .

Scientific Research Applications

N-(4-morpholinobut-2-yn-1-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-morpholinobut-2-yn-1-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s electron-accepting properties enable it to participate in electron transfer processes, which are crucial for its applications in photovoltaics and photocatalysis. In biological systems, the compound may interact with cellular components, leading to its use as a fluorescent probe or potential therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-morpholinobut-2-yn-1-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide stands out due to its unique combination of a morpholinobut-2-yn-1-yl group with the benzo[c][1,2,5]thiadiazole core. This structure imparts distinct electronic and photophysical properties, making it highly versatile for various scientific applications.

Properties

IUPAC Name

N-(4-morpholin-4-ylbut-2-ynyl)-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S/c20-15(12-3-4-13-14(11-12)18-22-17-13)16-5-1-2-6-19-7-9-21-10-8-19/h3-4,11H,5-10H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAQKBLXSUVHUPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC#CCNC(=O)C2=CC3=NSN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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